Tirabrutinib hydrochloride is a novel therapeutic agent that has emerged as a significant advancement in the treatment of various B-cell malignancies. As a second-generation Bruton's tyrosine kinase (BTK) inhibitor, tirabrutinib has been designed to offer greater selectivity and fewer off-target effects compared to its predecessor, ibrutinib2. The development and clinical application of tirabrutinib have been the subject of several research studies, which have explored its efficacy, safety, and mechanism of action in different contexts.
In a phase II study, tirabrutinib was administered to patients with treatment-naïve or relapsed/refractory Waldenström’s macroglobulinemia (WM). The study reported high major response rates (MRR) and overall response rates (ORR) in both cohorts, with a manageable safety profile. The most common adverse events were rash, neutropenia, and leukopenia, but no grade 5 adverse events were reported. This study suggests that tirabrutinib monotherapy is highly effective for both untreated and relapsed/refractory WM1.
Tirabrutinib has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma. The drug's high selectivity for BTK and its demonstrated in vitro cytotoxicity in various B-cell malignancies, as well as in vivo antitumor activity in mouse models, underscore its potential as a targeted therapy for B-cell lymphomas2.
A phase 1/2 study evaluated the safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib in patients with relapsed/refractory PCNSL. The study found that tirabrutinib had a tolerable safety profile, with no dose-limiting toxicities observed up to 480 mg. The overall response rate assessed by an independent review committee was 64%, and the median progression-free survival was longer with increasing doses. These findings support further investigation of tirabrutinib as a novel therapeutic strategy for PCNSL4.
The synthesis of tirabrutinib involves several key steps starting from 4-phenoxyaniline as the primary raw material. The process includes:
This synthetic route is notable for its efficiency and high yields, making it suitable for kilogram-scale production.
Tirabrutinib hydrochloride has a complex molecular structure characterized by its specific functional groups that facilitate its interaction with BTK. The compound's empirical formula is C₁₈H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen.
The chemical structure has been elucidated using various analytical techniques including:
Tirabrutinib hydrochloride undergoes several chemical reactions during its synthesis, including:
Tirabrutinib exerts its therapeutic effects primarily through the inhibition of BTK. By covalently binding to the cysteine residue at position 481 on BTK, it disrupts downstream signaling pathways critical for B cell survival and proliferation. This action leads to:
The compound's potency is reflected in its IC50 values against various kinases, indicating effective inhibition at low concentrations.
Tirabrutinib hydrochloride appears as a white to slightly yellowish powder. Its physical properties include:
Key chemical properties include:
Tirabrutinib is primarily utilized in oncology for treating B cell malignancies. Its applications include:
Bruton’s tyrosine kinase (BTK) emerged as a pivotal therapeutic target in B-cell malignancies following the discovery of its role in B-cell receptor (BCR) signaling. BTK mediates downstream pathways critical for B-cell proliferation, survival, and differentiation. Dysregulated BTK activity is implicated in several B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and diffuse large B-cell lymphoma (DLBCL). The first-generation BTK inhibitor ibrutinib revolutionized treatment by demonstrating unprecedented efficacy in relapsed/refractory B-cell cancers. However, its use was limited by off-target effects (e.g., inhibition of ITK, EGFR, and TEC kinases), leading to toxicities like atrial fibrillation and bleeding. This spurred the development of second-generation inhibitors with enhanced selectivity, aiming to improve safety profiles while retaining efficacy [10].
Second-generation BTK inhibitors, including tirabrutinib, were engineered to minimize off-target interactions through strategic chemical modifications:
Table 1: Selectivity Profiles of BTK Inhibitors [8] [10]
Inhibitor | kinact/Ki for BTK (M⁻¹s⁻¹) | Off-Target Kinases |
---|---|---|
Ibrutinib | 1.7 × 10⁴ | ITK, EGFR, JAK3, TEC |
Tirabrutinib | 2.4 × 10⁴ | Minimal (TEC, EGFR) |
Acalabrutinib | 3.0 × 10⁴ | TEC |
Tirabrutinib’s design focused on maximizing kinase selectivity and CNS bioavailability:
Tirabrutinib’s intellectual property and regulatory milestones reflect its therapeutic potential:
Table 2: Global Regulatory Status of Tirabrutinib [1] [2] [4]
Region | Indication | Approval Date | Status |
---|---|---|---|
Japan | Relapsed/Refractory PCNSL | Mar 2020 | Approved |
Japan | Waldenström Macroglobulinemia | Aug 2020 | Approved |
South Korea | Relapsed/Refractory B-cell PCNSL | Nov 2021 | Approved |
Taiwan | Relapsed/Refractory B-cell PCNSL | Feb 2022 | Approved |
United States | PCNSL | - | Phase 2 (PROSPECT) |
EU | Pemphigus, Chronic Urticaria | - | Phase 2/3 |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5